3-(1-Ethyl-1h-pyrazol-4-yl)-1,1,1-trifluoropropan-2-ol
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Overview
Description
3-(1-Ethyl-1h-pyrazol-4-yl)-1,1,1-trifluoropropan-2-ol is a chemical compound with a unique structure that includes a pyrazole ring substituted with an ethyl group and a trifluoropropanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Ethyl-1h-pyrazol-4-yl)-1,1,1-trifluoropropan-2-ol typically involves the reaction of 1-ethyl-1H-pyrazole with a trifluoropropanol derivative under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the pyrazole, followed by the addition of the trifluoropropanol derivative .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the industrial synthesis process .
Chemical Reactions Analysis
Types of Reactions
3-(1-Ethyl-1h-pyrazol-4-yl)-1,1,1-trifluoropropan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include ketones, reduced alcohol derivatives, and substituted pyrazole compounds .
Scientific Research Applications
3-(1-Ethyl-1h-pyrazol-4-yl)-1,1,1-trifluoropropan-2-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(1-Ethyl-1h-pyrazol-4-yl)-1,1,1-trifluoropropan-2-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3-(1-Methyl-1H-pyrazol-4-yl)propan-1-ol
- 3-(4-Chlorophenyl)-1H-pyrazol-5-ylpropan-1-ol
- 3-(4-Methyl-1H-pyrazol-1-yl)propanoic acid
Uniqueness
3-(1-Ethyl-1h-pyrazol-4-yl)-1,1,1-trifluoropropan-2-ol is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring high stability and specific reactivity .
Properties
Molecular Formula |
C8H11F3N2O |
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Molecular Weight |
208.18 g/mol |
IUPAC Name |
3-(1-ethylpyrazol-4-yl)-1,1,1-trifluoropropan-2-ol |
InChI |
InChI=1S/C8H11F3N2O/c1-2-13-5-6(4-12-13)3-7(14)8(9,10)11/h4-5,7,14H,2-3H2,1H3 |
InChI Key |
XJJNZXLPTCWHPZ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C=N1)CC(C(F)(F)F)O |
Origin of Product |
United States |
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